GW3965 HCl
Overview
Description
GW 3965 hydrochloride: is a potent and selective agonist for the liver X receptors (LXRα and LXRβ). These receptors are nuclear receptors that act as ligand-dependent transcription factors, modulating cholesterol, fatty acids, and glucose homeostasis . The compound is known for its ability to alter LXR-regulated gene expression, affecting pathways related to glucose and lipid metabolism .
Mechanism of Action
Target of Action
GW3965 hydrochloride is a potent and selective agonist for the liver X receptor (LXR), specifically targeting hLXRα and hLXRβ . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.
Mode of Action
GW3965 hydrochloride acts as a full agonist on hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . This means that it binds to these receptors and activates them, leading to an increase in the transcription of LXR-responsive genes.
Biochemical Pathways
Upon activation by GW3965 hydrochloride, LXRs regulate the expression of several genes involved in lipid metabolism, including the ATP-binding cassette transporter A1 (ABCA1) and the E3 ubiquitin ligase IDOL . ABCA1 plays a crucial role in the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins, which is the first step in the formation of high-density lipoprotein (HDL). On the other hand, IDOL regulates the degradation of the low-density lipoprotein receptor (LDLR), thereby controlling the uptake of low-density lipoprotein (LDL) cholesterol.
Pharmacokinetics
It is known to be orally active , indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
The activation of LXRs by GW3965 hydrochloride leads to an increase in the expression of ABCA1 and a decrease in LDLR levels . This results in an increase in HDL levels and a decrease in LDL cholesterol levels, which can have beneficial effects on cardiovascular health. In addition, GW3965 hydrochloride has been shown to have anti-inflammatory effects .
Action Environment
The action of GW3965 hydrochloride can be influenced by various environmental factors. For example, its solubility in different solvents can affect its bioavailability . It is soluble in DMSO and ethanol, but less soluble in water . This could potentially affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions . It is recommended to store the compound under desiccating conditions .
Biochemical Analysis
Biochemical Properties
GW3965 hydrochloride interacts with the liver X receptors (LXRs), specifically hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . LXRs are nuclear receptors that regulate the expression of many genes involved in lipid homeostasis and inflammation . By activating these receptors, GW3965 hydrochloride can influence various biochemical reactions in the body .
Cellular Effects
In cellular processes, GW3965 hydrochloride has been shown to up-regulate the expression of the cholesterol transporter gene ABCA1 and the E3 ubiquitin ligase IDOL, and reduce LDLR levels . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, GW3965 hydrochloride exerts its effects by binding to LXRs, leading to the activation of these receptors . This can result in changes in gene expression, including the up-regulation of genes involved in cholesterol transport and the down-regulation of genes involved in inflammation .
Dosage Effects in Animal Models
In animal models, the effects of GW3965 hydrochloride can vary with different dosages . For example, a study found that GW3965 hydrochloride treatment at a dosage of 40 mg/kg induced an increase of neuroactive steroids in the spinal cord of STZ-rats .
Metabolic Pathways
GW3965 hydrochloride is involved in the LXR pathway, which plays a crucial role in lipid metabolism . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of GW3965 hydrochloride is not explicitly stated in the available literature. Given that it is an agonist of LXRs, which are nuclear receptors, it is likely that GW3965 hydrochloride exerts its effects in the nucleus of cells where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: GW 3965 hydrochloride is synthesized through a series of chemical reactions involving the formation of a benzeneacetic acid derivative.
Industrial Production Methods: Industrial production of GW 3965 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: GW 3965 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
GW 3965 hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
T0901317: Another potent LXR agonist with similar effects on gene expression and metabolic pathways.
Uniqueness: GW 3965 hydrochloride is unique in its high selectivity and potency for LXRα and LXRβ, with EC50 values of 190 nM and 30 nM, respectively . This selectivity makes it a valuable tool for studying the specific roles of liver X receptors in various biological processes and for developing targeted therapies for metabolic disorders .
Properties
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPUWJFHNOUNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961003 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-17-3 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW3965 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.